molecular formula C22H21F3N8 B1672478 GW779439X

GW779439X

Cat. No.: B1672478
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .

Biochemical Pathways

The inhibition of Stk1 by this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that this compound also influences cell death pathways .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of this compound’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .

Action Environment

It’s worth noting that the presence and orientation of this compound’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of this compound plays a significant role in its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW779439X involves the formation of a pyrazolopyridazine core. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazolopyridazine ring system and subsequent functionalization to achieve the desired biological activity .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. These processes involve stringent quality control measures to ensure the purity and consistency of the final product .

Comparison with Similar Compounds

GW779439X is unique in its dual inhibition of Staphylococcus aureus PASTA kinase Stk1 and Aurora kinase A (AURKA). Similar compounds include:

These compounds share some structural similarities and biological activities but differ in their specific targets and potency.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW779439X
Reactant of Route 2
Reactant of Route 2
GW779439X
Reactant of Route 3
Reactant of Route 3
GW779439X
Reactant of Route 4
Reactant of Route 4
GW779439X
Reactant of Route 5
Reactant of Route 5
GW779439X
Reactant of Route 6
Reactant of Route 6
GW779439X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.